(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone
説明
特性
IUPAC Name |
[5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-4-16-22-18(27-23-16)14-5-6-17(20-11-14)25-13(2)15(12-21-25)19(26)24-7-9-28-10-8-24/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYZRPREDBBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone is a novel synthetic derivative that incorporates multiple bioactive motifs, including oxadiazole, pyridine, pyrazole, and thiomorpholine structures. This complex molecular architecture suggests potential pharmacological applications across various therapeutic areas, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings from recent research.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial effects. For instance:
- Inhibition Assays : Compounds similar to the target molecule have shown promising results against a range of bacterial strains. A study demonstrated that pyrazolone derivatives exhibited up to 80% inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at 50 μM concentration .
| Compound | % Inhibition (S. aureus) | % Inhibition (P. aeruginosa) |
|---|---|---|
| Compound A | 88.071 | 86.697 |
| Compound B | 82.624 | 87.936 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits proliferation. Notably, it has been shown to target specific pathways involved in cancer cell survival, including the PI3K/Akt pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Oxadiazole Group : The presence of the oxadiazole ring enhances lipophilicity and facilitates membrane permeability.
- Pyrazole Moiety : This structure is known for its ability to interact with multiple biological targets, enhancing its efficacy against cancer cells.
- Thiomorpholine Component : This group contributes to the compound's stability and may modulate its interaction with biological macromolecules.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Pyrazolone Derivatives : A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties, showing that modifications at specific positions significantly enhanced activity .
- Anticancer Screening : Another study focused on thiazolidinone derivatives revealed that structural modifications led to increased cytotoxicity against breast cancer cell lines .
類似化合物との比較
Research Findings :
- The 3-propyl-oxadiazole moiety may confer metabolic stability, a feature absent in the thiazolidinone-based analog, which could be prone to oxidative degradation due to the thioxo group .
Broader Context: Pyrazole-Containing Compounds
Pyrazole derivatives are widely studied for their diverse bioactivities. For example, Zygocaperoside and Isorhamnetin-3-O glycoside () are natural products with pyrazole-like glycosidic structures but lack synthetic heterocyclic modifications like oxadiazole or thiomorpholino groups. The target compound’s synthetic design allows for tailored interactions with enzymatic targets, whereas natural analogs often exhibit broader, less specific effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole intermediates with oxadiazole precursors under acidic conditions (e.g., phosphorus oxychloride) . Key challenges include optimizing regioselectivity during pyrazole-oxadiazole coupling and managing steric hindrance from the thiomorpholino group. Purification often requires gradient chromatography due to polar byproducts. Reaction progress can be monitored via TLC (toluene/ethyl acetate/water systems) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms connectivity of the pyrazole-oxadiazole-thiomorpholino framework .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups on pyrazole, propyl on oxadiazole). NOESY can clarify spatial arrangements .
- HRMS : Validates molecular weight and fragmentation patterns, particularly for the oxadiazole ring .
Q. How do the thiomorpholino and 3-propyl-1,2,4-oxadiazole groups influence the compound’s physicochemical properties?
- Methodological Answer :
- The thiomorpholino group enhances solubility in polar solvents (e.g., DMSO) due to sulfur’s electron-rich nature, while the 3-propyl-oxadiazole contributes to lipophilicity (logP ~2.8), impacting membrane permeability .
- Computational modeling (e.g., DFT) predicts intramolecular hydrogen bonding between the oxadiazole’s nitrogen and thiomorpholino’s sulfur, stabilizing the keto-enol tautomer .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Systematic variation of substituents (e.g., replacing thiomorpholino with morpholino or piperidine) to assess impact on target binding .
- Molecular docking : Prioritizes targets (e.g., kinases, GPCRs) by simulating interactions with the oxadiazole’s π-system and thiomorpholino’s sulfur .
- In vitro assays : Dose-response curves (IC/EC) in enzyme inhibition or cell-based models (e.g., antimicrobial MIC tests) .
Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?
- Methodological Answer :
- Batch reproducibility checks : Verify synthetic consistency via HPLC purity (>98%) and elemental analysis .
- Assay standardization : Control variables like solvent (DMSO concentration), cell passage number, and incubation time .
- Meta-analysis : Compare datasets across studies (e.g., IC ranges) to identify outliers influenced by assay conditions .
Q. What experimental designs are optimal for evaluating the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism .
- Reactive metabolite screening : Trapping studies (e.g., glutathione adducts) to detect toxic intermediates .
- In silico toxicity prediction : Tools like Derek Nexus assess structural alerts (e.g., oxadiazole’s potential for mutagenicity) .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Catalyst optimization : Use Pd/Cu catalysts for pyrazole-oxadiazole cross-coupling to reduce byproducts .
- Microwave-assisted synthesis : Accelerate cyclocondensation steps (e.g., 30 mins vs. 24 hrs under reflux) .
- In-line purification : Employ flash chromatography with mass-directed fractionation to isolate intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
- Resistance testing : Check for efflux pump upregulation (e.g., via qPCR for MDR1) in bacterial strains .
- Biofilm assays : Compare activity against planktonic vs. biofilm-embedded cells, as biofilms reduce compound penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
